molecular formula C12H14O3 B079651 6,7-Dimethoxy-1-tetralone CAS No. 13575-75-2

6,7-Dimethoxy-1-tetralone

Cat. No.: B079651
CAS No.: 13575-75-2
M. Wt: 206.24 g/mol
InChI Key: YNNJHKOXXBIJKK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-tetralone is an organic compound with the molecular formula C12H14O3. It is a derivative of tetralone, characterized by the presence of two methoxy groups at the 6th and 7th positions of the tetralone ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules.

Biochemical Analysis

Biochemical Properties

It is known to react with 2-amino-4,5-dimethoxyacetophenone to form 5,6-dihydro-2,3,9,10-tetramethoxybenz . This suggests that it can interact with certain enzymes and proteins, although the specific nature of these interactions is not currently known.

Cellular Effects

The cellular effects of 6,7-Dimethoxy-1-tetralone are not well-studied. It has been used as a precursor to compounds with known cellular effects. For example, it can be used to synthesize quinolines with dopaminergic activity, which can influence cell signaling pathways . It can also be used to synthesize naphthols with anti-inflammatory activity, which can impact cellular metabolism .

Molecular Mechanism

It is known to undergo bromination to form 2-bromotetralones , suggesting that it can interact with bromine atoms at the molecular level. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-tetralone typically involves the following steps:

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers several advantages, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions .

Chemical Reactions Analysis

6,7-Dimethoxy-1-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in an organic solvent.

    Condensation: 2-amino-4,5-dimethoxyacetophenone in the presence of a suitable catalyst.

Major Products:

    Bromination: 2-bromotetralones.

    Condensation: 5,6-dihydro-2,3,9,10-tetramethoxybenz[c]acridine.

Scientific Research Applications

Comparison with Similar Compounds

6,7-Dimethoxy-1-tetralone can be compared with other similar compounds, such as:

  • 6-Methoxy-1-tetralone
  • 5-Methoxy-1-tetralone
  • 7-Methoxy-1-tetralone
  • 2-Methyl-1-tetralone

Uniqueness: The presence of two methoxy groups at the 6th and 7th positions distinguishes this compound from its analogs. This unique substitution pattern imparts specific chemical reactivity and biological activity to the compound .

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNJHKOXXBIJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295810
Record name 6,7-Dimethoxy-1-tetralone
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-75-2
Record name 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone
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Record name 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone
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Record name 13575-75-2
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Record name 6,7-Dimethoxy-1-tetralone
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Record name 6,7-Dimethoxy-1-tetralone
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Record name 3,4-DIHYDRO-6,7-DIMETHOXY-1(2H)-NAPHTHALENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6,7-Dimethoxy-1-tetralone in organic synthesis?

A: this compound serves as a crucial building block in synthesizing complex organic molecules, particularly benzo[c]phenanthridine alkaloids []. These alkaloids exhibit diverse biological activities and are of significant interest in medicinal chemistry.

Q2: How is this compound typically incorporated into the synthesis of target molecules?

A: The Rodionov-Suvorov scheme utilizes this compound derivatives, specifically 3,3-diethoxycarbonyl-2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-tetralone, as a key intermediate []. This compound acts as an ACD synthon, enabling the construction of the benzo[c]phenanthridine core structure.

Q3: Are there alternative synthetic routes to access this compound derivatives besides the Rodionov-Suvorov scheme?

A: Yes, Gensler's route offers an alternative approach to synthesizing specific this compound derivatives, such as 3-carboxy-4-(p-tolyl)-6,7-dimethoxy-1-tetralone and its analogs []. This method has proven effective in producing intermediates for synthesizing β-apopicropodophyllin analogs, which exhibit antimitotic activity.

Q4: What types of reactions can be performed on the exomethylene group present in some this compound derivatives?

A: Research indicates that the exomethylene group in compounds like 3-carboxy-2-methylene-4-(3′,4′,5′-trimethoxyphenyl)-6,7-dimethoxy-1-tetralone can undergo various addition reactions []. This reactivity allows for further structural diversification and tailoring of the molecule's properties.

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